molecular formula C12H14N4 B12629642 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

Cat. No.: B12629642
M. Wt: 214.27 g/mol
InChI Key: TTXJTCWJNKJOFC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- typically involves multi-step organic reactions. One common method involves the reaction of 7-azaindole with liquid ammonia in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions, often at 0°C, to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C12H14N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2,(H3,13,15,16)

InChI Key

TTXJTCWJNKJOFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=N3)N

Origin of Product

United States

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